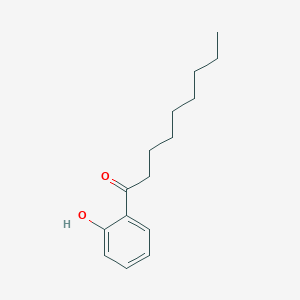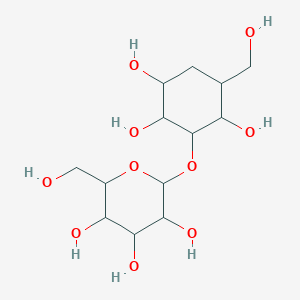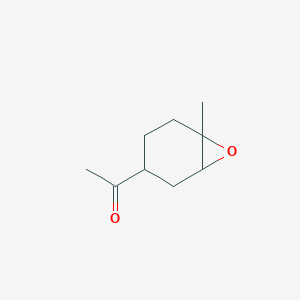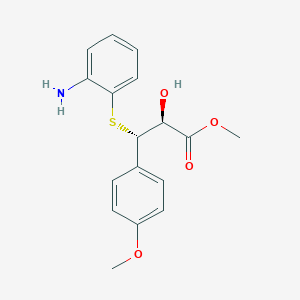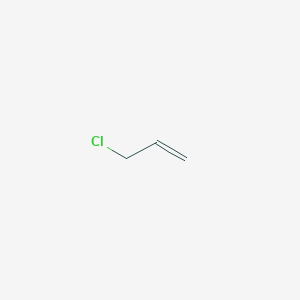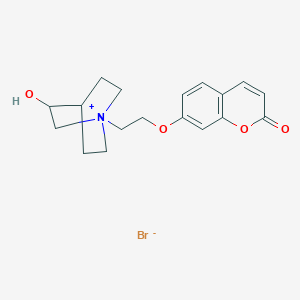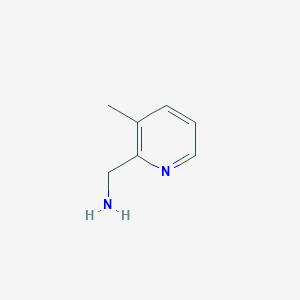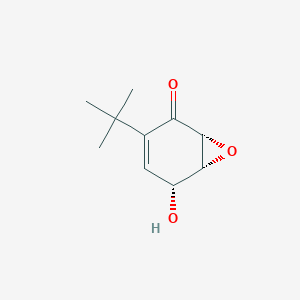
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone (TBEQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBEQ is a member of the benzoquinone family and is known for its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone is not fully understood. However, it has been shown to inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), which is an enzyme that is involved in the metabolism of quinones. This inhibition leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Furthermore, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone in lab experiments is its low toxicity profile. This allows for higher doses to be used without causing significant harm to cells or animals. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone. One potential direction is the development of this compound-based therapies for cancer and inflammatory diseases. Another potential direction is the study of this compound’s effects on other cellular pathways and its potential use as a research tool. Furthermore, the development of more efficient synthesis methods for this compound could lead to its wider use in various fields.
Synthesis Methods
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone can be synthesized through the oxidation of 6-tert-butyl-2-hydroxy-1,4-benzoquinone using peracetic acid. This method has been optimized to yield high purity this compound, which is a white crystalline solid.
Scientific Research Applications
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been studied extensively for its potential applications in various fields. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have anti-oxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer’s disease.
properties
CAS RN |
158592-93-9 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1R,5R,6R)-3-tert-butyl-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,6,8-9,11H,1-3H3/t6-,8-,9+/m1/s1 |
InChI Key |
PSYOCQSPCVZCHY-VDAHYXPESA-N |
Isomeric SMILES |
CC(C)(C)C1=C[C@H]([C@@H]2[C@H](C1=O)O2)O |
SMILES |
CC(C)(C)C1=CC(C2C(C1=O)O2)O |
Canonical SMILES |
CC(C)(C)C1=CC(C2C(C1=O)O2)O |
synonyms |
6-tert-butyl-2,3-epoxy-1,4-benzoquinone 6-tert-butyl-2,3-epoxy-1,4-benzoquinone, 1R-(1alpha,5alpha,6alpha)-isomer TBE-BQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)


